
三异硬脂酰异丙氧基钛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl titanium triisostearate is a synthetic compound derived from fatty acids. It is primarily used as a surface modifier in various applications, including cosmetics and personal care products. This compound is known for its ability to enhance the adhesion and color development properties of pigments, making it a valuable ingredient in formulations that require stable and long-lasting effects .
科学研究应用
Isopropyl titanium triisostearate has a wide range of scientific research applications, including:
Cosmetics: It is used as a surface modifier to improve the adhesion and color development of pigments in cosmetic formulations.
Industrial Coatings: The compound is used in industrial coatings to improve the adhesion and durability of paints and coatings on various substrates.
作用机制
Target of Action
Titanium Triisostearoylisopropoxide, also known as Isopropyl Titanium Triisostearate or 16-methylheptadecanoic acid;propan-2-ol;titanium, is a chemical compound with the molecular formula C228H436O16Ti . It is primarily used as a chemical intermediate , which means it is used in the synthesis of other chemical compounds
Pharmacokinetics
Titanium Triisostearoylisopropoxide is a burgundy transparent viscous liquid . It has a density of 0.95 g/cm³ , a vapor pressure of 60.2hPa at 25℃ , and a refractive index of 1.4810 . Its water solubility is 597μg/L at 25℃
Action Environment
Environmental factors can influence the action, efficacy, and stability of Titanium Triisostearoylisopropoxide. For instance, its low water solubility suggests that it may be less effective in aqueous environments. Additionally, its vapor pressure indicates that it can evaporate under certain conditions , which could affect its stability and efficacy.
生化分析
Cellular Effects
Titanium-based compounds, such as Titanium Dioxide nanoparticles, have been shown to induce cytotoxicity and genomic DNA hypomethylation in human respiratory cells
Molecular Mechanism
Titanium-based compounds are known to interact with biomolecules at the molecular level . These interactions can lead to changes in gene expression and can involve binding interactions with biomolecules and enzyme inhibition or activation .
准备方法
Isopropyl titanium triisostearate is synthesized through the reaction of titanium isopropoxide with isostearic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction Setup: Titanium isopropoxide is mixed with isostearic acid in a suitable solvent.
Reaction Conditions: The mixture is heated to a specific temperature to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Product Isolation: The resulting product is purified through filtration and distillation to obtain pure isopropyl titanium triisostearate.
化学反应分析
Isopropyl titanium triisostearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other oxidation products.
Substitution: It can participate in substitution reactions where the isopropyl or isostearate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Isopropyl titanium triisostearate can be compared with other titanium-based compounds, such as:
Titanium Ethoxide: Used as a binder in coatings and adhesives.
Titanium Citrate: Functions as a colorant and humectant in cosmetic formulations.
Titanium Isostearates: Acts as a film former and opacifying agent in personal care products.
Isopropyl titanium triisostearate is unique due to its specific application as a surface modifier, providing enhanced adhesion and color development properties that are not as prominent in other titanium-based compounds.
属性
CAS 编号 |
61417-49-0 |
|---|---|
分子式 |
C57H116O7Ti |
分子量 |
961.4 g/mol |
IUPAC 名称 |
16-methylheptadecanoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H36O2.C3H8O.Ti/c3*1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-3(2)4;/h3*17H,3-16H2,1-2H3,(H,19,20);3-4H,1-2H3; |
InChI 键 |
IEKHISJGRIEHRE-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)O.[Ti] |
规范 SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)O.[Ti] |
Key on ui other cas no. |
61417-49-0 |
物理描述 |
Liquid |
Pictograms |
Irritant |
同义词 |
TITANIUM TRIISOSTEAROYLISOPROPOXIDE; TRIS(ISOOCTADECANOATO)PROPANOLATOTITANIUM; Isopropyltriisostearoyltitanate; titaniumtriisostearolyisopropoxide; tris(isooctadecanoato-o)(2-propanolato)-titaniu; tris(isooctadecanoato-O)(2-propanolato)-Titanium; tris(iso |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of isopropyl titanium triisostearate in cosmetic formulations?
A1: Isopropyl titanium triisostearate, also known as titanium triisostearoylisopropoxide, is primarily used as a surface modifier in various applications. In cosmetics, it enhances the luster of surfaces by aiding in the retention of luster-enhancing pigments []. Research has explored its incorporation into sunscreen formulations containing titanium dioxide nanoparticles (TiO2). The compound acts as a hydrophobic coating agent for the nanoparticles, influencing the stability and rheological properties of the emulsions [].
Q2: Are there any safety concerns regarding the use of isopropyl titanium triisostearate-coated titanium dioxide nanoparticles in cosmetic products?
A3: Research suggests that formulations containing isopropyl titanium triisostearate-coated TiO2 nanoparticles can exhibit cytotoxicity, particularly at higher concentrations and after prolonged storage at high temperatures []. This effect is thought to be related to the adsorption of emulsion components onto the nanoparticle surface during aging, altering their properties and potentially leading to the release of more toxic residues. Further research is needed to fully elucidate the long-term health and environmental impacts of these modified nanoparticles [].
Q3: Beyond cosmetics, are there other applications for isopropyl titanium triisostearate?
A4: Yes, isopropyl titanium triisostearate is also utilized in the development of novel cat litter formulations []. Its inclusion, alongside other components like modified straw carbon and attapulgite clay, contributes to the water absorption, deodorizing, and antibacterial properties of the cat litter [].
Q4: Are there resources available to further explore the properties and applications of isopropyl titanium triisostearate?
A5: While specific research databases dedicated solely to isopropyl titanium triisostearate might not be widely available, resources like Semantic Scholar offer valuable scientific literature on the compound and its applications. Searching within these databases using the compound's name or its synonym, titanium triisostearoylisopropoxide, can provide further insights into its properties, applications, and related research [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


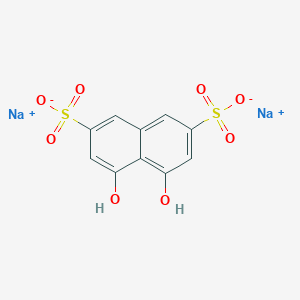
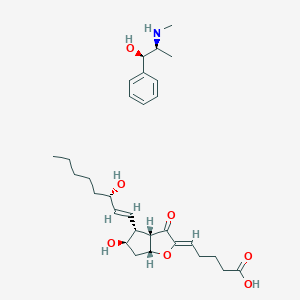
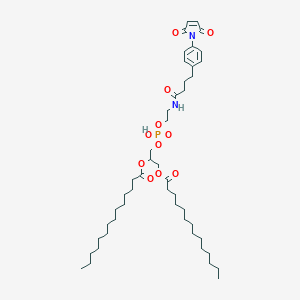
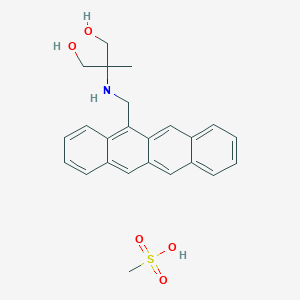
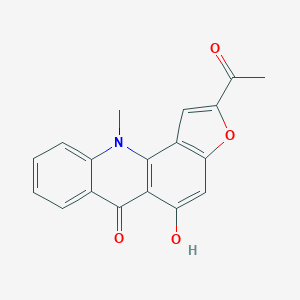
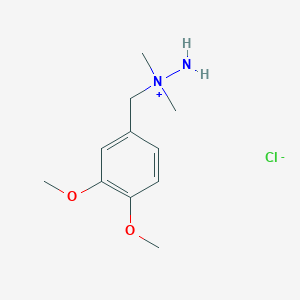

![Formamide, [14C]](/img/structure/B8465.png)
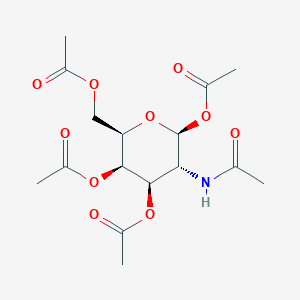
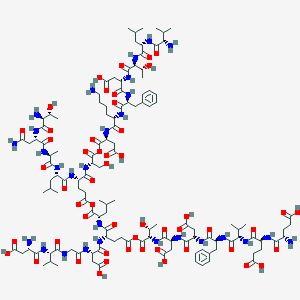
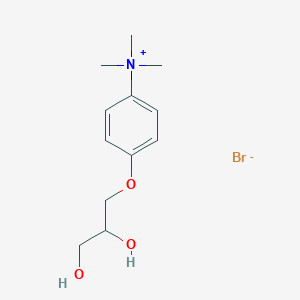
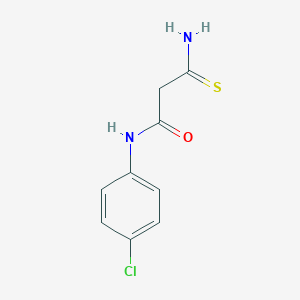
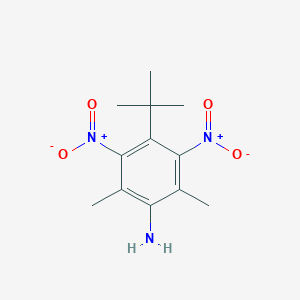
![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)
